An In-depth Technical Guide to O-(4-methoxybenzyl)-3-chloropropanohydroxamic Acid: Synthesis, Predicted Properties, and Potential Applications
An In-depth Technical Guide to O-(4-methoxybenzyl)-3-chloropropanohydroxamic Acid: Synthesis, Predicted Properties, and Potential Applications
Disclaimer: This document provides a comprehensive theoretical guide to the novel compound O-(4-methoxybenzyl)-3-chloropropanohydroxamic acid. As of the date of this publication, this specific molecule has not been extensively reported in peer-reviewed literature. Therefore, the information presented herein regarding its synthesis, properties, and biological activities is based on established chemical principles, data from analogous compounds, and predictive models. This guide is intended for research and development professionals and should be used as a foundation for further experimental investigation.
Introduction: Unveiling a Novel Hydroxamic Acid Derivative
Hydroxamic acids are a versatile class of organic compounds characterized by the R-CO-N(OH)-R' functional group. Their remarkable ability to chelate metal ions has positioned them as crucial pharmacophores in a wide array of therapeutic agents, including metalloenzyme inhibitors.[1][2][3] The introduction of diverse substituents onto the hydroxamic acid scaffold allows for the fine-tuning of their physicochemical properties and biological activities.
This technical guide focuses on a novel, putative compound: O-(4-methoxybenzyl)-3-chloropropanohydroxamic acid . This molecule integrates three key structural features:
-
The hydroxamic acid moiety , which is anticipated to be the primary site for metal chelation and potential biological activity.[4]
-
An O-(4-methoxybenzyl) group , a common structural motif in medicinal chemistry that can influence solubility, metabolic stability, and receptor interactions.
-
A 3-chloropropanoyl backbone , which introduces a reactive electrophilic site, potentially allowing for covalent interactions with biological targets or serving as a precursor for further chemical modifications.
This document will provide a detailed theoretical framework for the synthesis of this compound, predict its key physicochemical properties, and explore its potential biological activities and applications based on the known characteristics of its constituent functional groups.
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME). The predicted properties for O-(4-methoxybenzyl)-3-chloropropanohydroxamic acid are summarized in the table below. These values are estimated based on the properties of its precursors and related structures.[5][6][7]
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₁H₁₄ClNO₃ | Based on the proposed chemical structure. |
| Molecular Weight | ~243.68 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow solid or viscous oil | Based on the physical state of similar hydroxamic acid derivatives.[8] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate) | The presence of the aromatic ring and alkyl chain suggests limited aqueous solubility, while the polar functional groups would allow for solubility in organic solvents. |
| pKa | ~8-9 | Typical pKa range for the N-OH proton of hydroxamic acids, indicating it is a weak acid. |
| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Estimated based on the contribution of the lipophilic 4-methoxybenzyl group and the more polar hydroxamic acid and chloroalkyl moieties. |
Proposed Synthesis and Characterization
The most direct and logical synthetic route to O-(4-methoxybenzyl)-3-chloropropanohydroxamic acid is the acylation of O-(4-methoxybenzyl)hydroxylamine with 3-chloropropionyl chloride. This is a standard method for the formation of hydroxamic acids.[9]
Proposed Synthetic Scheme
Caption: Proposed synthesis of O-(4-methoxybenzyl)-3-chloropropanohydroxamic acid.
Step-by-Step Experimental Protocol
Materials:
-
O-(4-methoxybenzyl)hydroxylamine (or its hydrochloride salt)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (as a base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of Reactant Solution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve O-(4-methoxybenzyl)hydroxylamine (1.0 equivalent) in anhydrous DCM. If using the hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine and stir for 15-20 minutes to generate the free hydroxylamine in situ.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 3-chloropropionyl chloride (1.05 equivalents) in anhydrous DCM to the cooled reaction mixture dropwise over 30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash sequentially with 1M HCl (if a basic work-up was used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure O-(4-methoxybenzyl)-3-chloropropanohydroxamic acid.
Proposed Characterization Methods
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques. The expected spectroscopic data are outlined below, based on the analysis of similar structures.[8][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
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Aromatic protons of the 4-methoxybenzyl group: two doublets in the range of δ 6.8-7.3 ppm.
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Benzylic protons (-O-CH₂-Ar): a singlet around δ 4.8-5.0 ppm.
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Methoxy protons (-OCH₃): a singlet around δ 3.8 ppm.
-
Methylene protons adjacent to the carbonyl group (-CH₂-CO): a triplet around δ 2.5-2.8 ppm.
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Methylene protons adjacent to the chlorine atom (-CH₂-Cl): a triplet around δ 3.6-3.9 ppm.
-
N-OH proton: a broad singlet, the chemical shift of which will be concentration and solvent dependent.
-
-
¹³C NMR:
-
Carbonyl carbon (C=O): a signal in the range of δ 165-175 ppm.
-
Aromatic carbons: signals in the range of δ 114-160 ppm.
-
Benzylic carbon (-O-CH₂-Ar): a signal around δ 75-80 ppm.
-
Methoxy carbon (-OCH₃): a signal around δ 55 ppm.
-
Methylene carbons of the propyl chain: signals in the range of δ 35-45 ppm.
-
Infrared (IR) Spectroscopy:
-
N-OH stretch: A broad absorption band around 3100-3300 cm⁻¹.
-
C=O stretch (amide I band): A strong absorption band around 1640-1680 cm⁻¹.
-
C-O stretch: An absorption band around 1030-1250 cm⁻¹.
-
C-Cl stretch: An absorption band around 600-800 cm⁻¹.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) should be observed.
Potential Biological Activity and Mechanism of Action (Inferred)
While no specific biological data exists for this compound, its structural features suggest several potential areas of pharmacological interest.
Metal Chelation and Enzyme Inhibition
The hydroxamic acid moiety is a well-established bidentate chelator of various metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺).[3] Many enzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), contain a zinc ion in their active site, which is crucial for their catalytic activity.[4] Therefore, O-(4-methoxybenzyl)-3-chloropropanohydroxamic acid is a prime candidate for investigation as an inhibitor of these metalloenzymes.
Caption: Inferred mechanism of metalloenzyme inhibition.
Antimicrobial and Anticancer Potential
Hydroxamic acid derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects.[2][4][14] The ability of hydroxamates to inhibit bacterial enzymes or sequester essential metal ions like iron can lead to antibacterial and antifungal activity.[15] Furthermore, as HDAC inhibitors, hydroxamic acids can induce cell cycle arrest and apoptosis in cancer cells, making them valuable anticancer agents.[3] The presence of a chlorinated alkyl chain could also contribute to or modify this activity.[16]
Covalent Modification Potential
The 3-chloropropyl group is an electrophilic moiety that could potentially engage in covalent interactions with nucleophilic residues (e.g., cysteine, histidine) in proteins. This could lead to irreversible enzyme inhibition or modulation of protein function, offering a different mechanism of action compared to simple metal chelation.
Safety and Handling
Given the lack of specific toxicity data for the title compound, it should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
The starting materials for the proposed synthesis have known hazards:
-
3-Chloropropionyl chloride: Corrosive and reacts with water. It is a lachrymator and should be handled with extreme caution.[10][11]
-
O-(4-methoxybenzyl)hydroxylamine: May be harmful if swallowed, cause skin irritation, and serious eye irritation.[17]
The final product should be assumed to have similar or potentially greater toxicity until proven otherwise by appropriate toxicological studies.
Conclusion
O-(4-methoxybenzyl)-3-chloropropanohydroxamic acid represents a novel chemical entity with significant potential for applications in medicinal chemistry and drug development. This in-depth technical guide provides a solid theoretical foundation for its synthesis, purification, and characterization. The predicted physicochemical properties and inferred biological activities suggest that this compound is a promising candidate for investigation as a metalloenzyme inhibitor with potential anticancer and antimicrobial properties. Further experimental validation is required to confirm the hypotheses presented in this guide and to fully elucidate the therapeutic potential of this intriguing molecule.
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